2,2-difluoro-6-methylmorpholine hydrochloride
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Overview
Description
2,2-Difluoro-6-methylmorpholine hydrochloride is a chemical compound with the molecular formula C5H9F2NO·HCl It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two fluorine atoms and a methyl group on the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-6-methylmorpholine hydrochloride typically involves the fluorination of 6-methylmorpholine. One common method is the reaction of 6-methylmorpholine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or distillation and then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-methylmorpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, yielding different morpholine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce N-oxides.
Scientific Research Applications
2,2-Difluoro-6-methylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-6-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoromorpholine: Lacks the methyl group, leading to different chemical and biological properties.
6-Methylmorpholine: Lacks the fluorine atoms, resulting in lower reactivity and different applications.
2,2-Difluoro-4-methylmorpholine:
Uniqueness
2,2-Difluoro-6-methylmorpholine hydrochloride is unique due to the combination of fluorine atoms and a methyl group on the morpholine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2803845-99-8 |
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Molecular Formula |
C5H10ClF2NO |
Molecular Weight |
173.59 g/mol |
IUPAC Name |
2,2-difluoro-6-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c1-4-2-8-3-5(6,7)9-4;/h4,8H,2-3H2,1H3;1H |
InChI Key |
UMGYRGKMAVKMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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